molecular formula C12H8ClFO4S2 B12096735 Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate CAS No. 1375473-44-1

Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate

Cat. No.: B12096735
CAS No.: 1375473-44-1
M. Wt: 334.8 g/mol
InChI Key: BEQKPJRBPXVPRT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate typically involves the chlorosulfonation of a thiophene derivative followed by esterification. The reaction conditions often require the use of chlorosulfonic acid and a suitable base to facilitate the chlorosulfonation process. The esterification step involves the reaction of the chlorosulfonyl intermediate with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the process is scaled up to meet the demand for high-purity material. This often includes optimizing reaction conditions to ensure maximum yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of thiophene derivatives with different functional groups .

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The chlorosulfonyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity can lead to the modification of proteins, enzymes, and other biomolecules, thereby influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(chlorosulfonyl)-5-(3-fluorophenyl)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

1375473-44-1

Molecular Formula

C12H8ClFO4S2

Molecular Weight

334.8 g/mol

IUPAC Name

methyl 3-chlorosulfonyl-5-(3-fluorophenyl)thiophene-2-carboxylate

InChI

InChI=1S/C12H8ClFO4S2/c1-18-12(15)11-10(20(13,16)17)6-9(19-11)7-3-2-4-8(14)5-7/h2-6H,1H3

InChI Key

BEQKPJRBPXVPRT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)F)S(=O)(=O)Cl

Origin of Product

United States

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